molecular formula C14H17ClN2O B5736614 1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine

1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine

Cat. No.: B5736614
M. Wt: 264.75 g/mol
InChI Key: SCWGFVNUJVKSPF-QPJJXVBHSA-N
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Description

1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine, also known as CPAMP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CPAMP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.

Mechanism of Action

1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine acts as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation. By binding to a specific site on the receptor, this compound enhances the activity of the receptor, leading to an increase in excitatory neurotransmission. This results in improved cognitive function and memory consolidation.
Biochemical and Physiological Effects
This compound has been shown to improve learning and memory in animal models. It has also been found to increase synaptic plasticity in the hippocampus, a brain region involved in memory formation. This compound has been shown to have a low toxicity profile and does not appear to have any significant side effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine in lab experiments is its specificity for the AMPA receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. This compound is also relatively easy to synthesize and has a high purity when recrystallized.
One limitation of using this compound is its limited solubility in water, which can make it difficult to administer to animals. This compound also has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on 1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine. One area of interest is its potential as a treatment for cognitive disorders such as Alzheimer's disease. This compound has been shown to improve memory in animal models of Alzheimer's disease, and further studies are needed to determine its efficacy in humans.
Another direction for research is the development of more potent and selective AMPA receptor modulators. This compound is a relatively weak modulator, and more potent compounds could have greater therapeutic potential.
Conclusion
This compound is a promising compound for scientific research, particularly in the field of neuroscience. Its specificity for the AMPA receptor makes it a useful tool for studying the mechanisms of neuronal signaling and memory formation. Further research is needed to fully understand its potential as a therapeutic agent for cognitive disorders.

Synthesis Methods

The synthesis of 1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine involves the condensation of 4-chlorophenylacetic acid with 4-methylpiperazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with acryloyl chloride to yield this compound. The purity of the compound can be improved through recrystallization using solvents such as ethanol or methanol.

Scientific Research Applications

1-[3-(4-chlorophenyl)acryloyl]-4-methylpiperazine has been studied for its potential applications in neuroscience research. It has been shown to modulate the activity of ion channels and receptors in the central nervous system, making it useful for studying the mechanisms of neuronal signaling. This compound has also been used in studies investigating the effects of drugs on cognitive function and memory.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-7H,8-11H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWGFVNUJVKSPF-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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